molecular formula C13H22O2 B6317222 L-Menthyl acrylate, 97% CAS No. 4835-96-5

L-Menthyl acrylate, 97%

Cat. No. B6317222
CAS RN: 4835-96-5
M. Wt: 210.31 g/mol
InChI Key: XJBRSZAYOKVFRH-GRYCIOLGSA-N
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Description

L-Menthyl acrylate is an organic compound that is a colorless to yellowish liquid with a mint-like aroma . It is sensitive to light and has a low density. It is soluble in alcohol and ether solvents but insoluble in water . L-Menthyl acrylate is used in the fragrance industry as a fragrance ingredient in perfumes and cosmetics . Due to its cooling and refreshing effect, it is often used to make personal care products such as mouth fresheners, toothpastes, shampoos, and body washes . Additionally, L-Menthyl acrylate can also be used as synthesis starters for specific polymeric materials .


Synthesis Analysis

L-Menthyl acrylate is generally obtained by reacting menthol with acrylic acid . The specific method comprises adding an acid catalyst to the reaction solvent, then adding menthol and acrylic acid to the reaction system at an appropriate ratio, and heating the reaction until it is completed .


Molecular Structure Analysis

The molecular formula of L-Menthyl acrylate is C13H22O2 . It has an average mass of 210.313 Da and a monoisotopic mass of 210.161987 Da .


Physical And Chemical Properties Analysis

L-Menthyl acrylate has a density of 0.9±0.1 g/cm3, a boiling point of 259.1±9.0 °C at 760 mmHg, and a refractive index of 1.459 . It has a molar refractivity of 61.7±0.4 cm3, a polar surface area of 26 Å2, and a molar volume of 225.6±5.0 cm3 .

Scientific Research Applications

Synthesis of Reactive Polymers

L-Menthyl acrylate: is utilized in the synthesis of reactive polymers, which are cross-linked resins containing chemically reactive functional groups . These polymers serve as polymeric reagents or supports in biochemical and chemical applications. The ester group in L-Menthyl acrylate acts as a reactive group precursor, allowing for the easy incorporation of desired reactive groups into polymers through a single reaction step .

Biomedical Applications

In the biomedical field, L-Menthyl acrylate derivatives are part of acrylic-based materials approved by the FDA for various applications . These include ophthalmologic devices, orthopaedics, tissue engineering, and dental applications. The ability to tailor properties like mechanical performance, electrical and thermal properties, and biological behavior makes these materials highly versatile .

Dental Materials

Acrylate polymers, including those derived from L-Menthyl acrylate , are used in dentistry due to their suitable properties as esters of poly(acrylic) acid . They are involved in the creation of dental restoratives, such as fillings and dentures, providing durability and compatibility with human tissues .

Advanced Polymerization Techniques

L-Menthyl acrylate: is a candidate for advanced polymerization techniques like Lewis pair polymerization (LPP) . LPP offers high activity and stability, making it suitable for the polymerization of (meth)acrylate monomers. This method allows for the creation of polymers with specific properties and functionalities .

Flavor and Fragrance Industry

The ester L-Menthyl acrylate finds applications in the flavor and fragrance industry due to its organoleptic properties . It can impart a minty, cooling sensation, which is desirable in various consumer products like perfumes, lotions, and food flavorings .

Composite Material Fabrication

L-Menthyl acrylate: can be incorporated into composite materials to enhance their properties. By combining with fibers, nanofibers, or carbon-based materials like graphene, it contributes to the development of composites or nanocomposites with improved mechanical, electrical, and thermal properties .

Mechanism of Action

Safety and Hazards

L-Menthyl acrylate is a flammable liquid and should be kept away from fire and high temperatures . During use or storage, it should avoid contact with strong oxidants and the container should be kept sealed to prevent volatilization . Personal protective measures should be taken during operation, such as wearing protective gloves and goggles . If accidentally inhaled or in contact with the skin, it should be immediately rinsed with plenty of water, and medical help should be sought .

Future Directions

While the future directions for L-Menthyl acrylate are not explicitly mentioned in the search results, it is known that acrylates, including L-Menthyl acrylate, have diverse applications and are being studied for their potential uses in various industries . For example, they are used in the synthesis of reactive polymers and have applications in adhesives, coatings, biomedical materials, and more . The development of environmentally friendly and high-performance polymeric materials using these compounds is a promising avenue for future research .

properties

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2/c1-5-13(14)15-12-8-10(4)6-7-11(12)9(2)3/h5,9-12H,1,6-8H2,2-4H3/t10-,11+,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBRSZAYOKVFRH-GRYCIOLGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)C=C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C=C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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